molecular formula C20H21N3O3 B12176846 3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide

3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide

Cat. No.: B12176846
M. Wt: 351.4 g/mol
InChI Key: HPSGAUBACKXOOE-UHFFFAOYSA-N
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Description

3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the methoxy and formamido groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-23-13-17(16-8-3-4-9-18(16)23)20(25)22-11-10-21-19(24)14-6-5-7-15(12-14)26-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

HPSGAUBACKXOOE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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